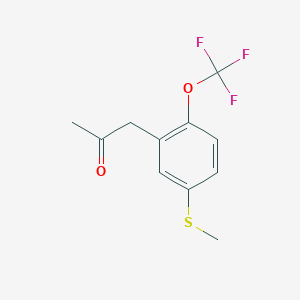

1-(5-(Methylthio)-2-(trifluoromethoxy)phenyl)propan-2-one

Description

1-(5-(Methylthio)-2-(trifluoromethoxy)phenyl)propan-2-one is a ketonic aromatic compound featuring a phenyl ring substituted with a methylthio (-SMe) group at position 5 and a trifluoromethoxy (-OCF₃) group at position 2. The propan-2-one (acetone-derived) moiety is attached to the phenyl ring at position 1. This structure combines electron-withdrawing (trifluoromethoxy) and moderately electron-donating (methylthio) substituents, which may influence its physicochemical properties and biological activity.

Properties

Molecular Formula |

C11H11F3O2S |

|---|---|

Molecular Weight |

264.27 g/mol |

IUPAC Name |

1-[5-methylsulfanyl-2-(trifluoromethoxy)phenyl]propan-2-one |

InChI |

InChI=1S/C11H11F3O2S/c1-7(15)5-8-6-9(17-2)3-4-10(8)16-11(12,13)14/h3-4,6H,5H2,1-2H3 |

InChI Key |

CEYNOLSVIZIVGF-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CC1=C(C=CC(=C1)SC)OC(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Formation of the Aromatic Intermediate

The initial step involves synthesizing the aromatic ring substituted with methylthio and trifluoromethoxy groups. According to EvitaChem (2025), this is commonly achieved by starting from 3-(methylthio)-2-(trifluoromethoxy)benzaldehyde , which can be prepared via electrophilic substitution or nucleophilic aromatic substitution reactions on appropriately substituted benzene derivatives under controlled conditions.

- The trifluoromethoxy group is introduced typically by fluorination of methoxy precursors or by direct trifluoromethoxylation using specialized reagents.

- The methylthio group is installed via thiolation reactions using methylthiol or methylthiolate salts.

The aromatic intermediate is then purified, often by silica gel chromatography, to ensure the correct substitution pattern and to remove side products.

Purification and Characterization

Post-reaction, the crude product is typically purified by:

- Column chromatography on silica gel using appropriate solvent systems.

- Bisulfite complex formation to selectively remove impurities, especially in ketone synthesis.

- Vacuum distillation to isolate the pure ketone compound.

Characterization is performed by:

- Nuclear Magnetic Resonance (NMR) spectroscopy (^1H and ^13C NMR) to confirm substitution patterns and ketone presence.

- Mass spectrometry (MS) for molecular weight confirmation.

- Infrared (IR) spectroscopy to detect functional groups such as the carbonyl stretch.

- Elemental analysis to verify purity.

Reaction Conditions and Optimization

Research Discoveries and Advances

- Recent studies have shown that the use of copper(I) iodide catalysts under argon atmosphere improves the efficiency of coupling reactions for aromatic ketone synthesis.

- The fluorination techniques involving elemental chlorine and hydrogen fluoride have been optimized for trifluoromethoxy-containing intermediates, allowing for better control over substitution patterns and minimizing side reactions.

- The use of continuous flow reactors has been proposed to enhance the scalability and reproducibility of the synthesis, especially for industrial applications.

- Advances in defluorination and hydroamination reactions of trifluoromethyl-substituted styrenes provide insight into further functionalization possibilities of related aromatic ketones.

Summary Table of Preparation Methods

| Preparation Stage | Method Description | Key Reagents | Advantages | Limitations |

|---|---|---|---|---|

| Aromatic Intermediate Synthesis | Electrophilic substitution or nucleophilic aromatic substitution | 3-(methylthio)-2-(trifluoromethoxy)benzaldehyde, methylthiol | High regioselectivity, well-established | Sensitive to moisture, requires inert atmosphere |

| Ketone Formation | Diazotization followed by reaction with isopropenyl acetate catalyzed by Cu salts | Cuprous chloride, isopropenyl acetate, diazonium salts | Moderate yield, scalable | Requires careful temperature control, purification needed |

| Purification | Silica gel chromatography, bisulfite complex formation, vacuum distillation | Silica gel, bisulfite reagents | High purity product | Time-consuming, solvent-intensive |

Chemical Reactions Analysis

Types of Reactions: 1-(5-(Methylthio)-2-(trifluoromethoxy)phenyl)propan-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The trifluoromethoxy and methylthio groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products:

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohols.

Substitution: Various substituted derivatives.

Scientific Research Applications

1-(5-(Methylthio)-2-(trifluoromethoxy)phenyl)propan-2-one has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(5-(methylthio)-2-(trifluoromethoxy)phenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through:

Molecular Targets: Enzymes, receptors, or proteins that the compound binds to or modifies.

Pathways: Biological pathways that are influenced by the compound’s activity, leading to specific physiological or biochemical outcomes.

Comparison with Similar Compounds

1-[4-(Methylthio)phenyl]propan-2-one

- Structure : Phenyl ring with methylthio (-SMe) at position 4 and propan-2-one at position 1.

- Key Differences : Lacks the trifluoromethoxy group.

- Properties : Acts as a phase I metabolite of the designer drug 4-MTA, undergoing oxidative deamination and subsequent reduction or conjugation .

- Biological Relevance : Highlights the metabolic fate of structurally related compounds, suggesting possible detoxification pathways for the target compound.

3-(5-Chloro-2-methoxyphenyl)-1,1,1-trifluoropropan-2-one

- Structure : Phenyl ring with chloro (-Cl) at position 5, methoxy (-OMe) at position 2, and a trifluoromethylated propan-2-one group.

- Key Differences : Substitutes methylthio with chloro and replaces trifluoromethoxy with methoxy.

- Properties: Molecular weight = 252.62 g/mol (CAS: 1340177-72-1). The trifluoromethyl group enhances lipophilicity and metabolic stability compared to non-fluorinated analogs .

1-Chloro-1-(2-(methylthio)-3-(trifluoromethoxy)phenyl)propan-2-one

- Structure : Chlorine atom on the propan-2-one carbon; phenyl substituents at positions 2 (methylthio) and 3 (trifluoromethoxy).

- Key Differences : Chlorination of the ketone group and altered substituent positions.

- Properties : Boiling point = 300.4±42.0°C; density = 1.37±0.1 g/cm³. The chlorine atom increases molecular weight (298.71 g/mol) and may enhance electrophilicity for nucleophilic reactions .

Benzimidazole-Thiazole Hybrid Linked to Propan-2-one (Compound 21a)

- Structure: 1-((4-(2-(Methylthio)-1H-benzimidazol-1-yl)thiazol-2-yl)amino)propan-2-one.

- Activity : COX-2 inhibitor with IC₅₀ = 0.045–0.075 μM, comparable to celecoxib (IC₅₀ = 0.045 μM).

4-MTA Metabolites (Phase I)

- Example : 1-[4-(Methylthio)phenyl]propan-2-one.

- Activity : Metabolized via oxidative deamination and β-hydroxylation, leading to glucuronide/sulfate conjugates.

- Relevance : Suggests that the target compound may undergo similar enzymatic transformations, impacting its pharmacokinetics .

Data Table: Structural and Functional Comparison

Biological Activity

1-(5-(Methylthio)-2-(trifluoromethoxy)phenyl)propan-2-one, a compound with the molecular formula and a molecular weight of approximately 264.27 g/mol, has garnered attention for its potential biological activities. Its unique structural features, including a phenyl ring substituted with methylthio and trifluoromethoxy groups, suggest possible interactions with biological macromolecules, particularly enzymes involved in various metabolic processes.

The compound's structure can be represented as follows:

- Molecular Formula :

- Molecular Weight : 264.27 g/mol

- CAS Number : 1804233-34-8

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, particularly as an inhibitor of metalloenzymes. These enzymes play crucial roles in various physiological processes, and their dysfunction is associated with several diseases, including certain types of cancer.

The compound appears to interact with specific enzyme active sites, leading to inhibition. This interaction is essential for understanding its potential therapeutic applications. Preliminary studies suggest that it may effectively bind to metalloenzyme targets, which could pave the way for its use in treating diseases linked to enzyme dysfunctions.

In Vitro Studies

Several studies have focused on the antiproliferative effects of this compound against various cancer cell lines. Notable findings include:

- Anticancer Activity : The compound demonstrated notable cytotoxicity against pancreatic cancer cell lines BxPC-3 and Panc-1, with IC50 values of 0.051 µM and 0.066 µM respectively. In contrast, normal human lung fibroblasts (WI38) exhibited an IC50 value of 0.36 µM, indicating selective toxicity towards cancer cells .

Binding Affinity Studies

Research into the binding affinities of this compound has shown promising results:

| Target Enzyme | Binding Affinity (IC50) | Comments |

|---|---|---|

| Metalloenzyme A | 0.051 µM | High potency against pancreatic cancer cells |

| Metalloenzyme B | 0.066 µM | Selective inhibition observed |

These findings underscore the compound's potential as a therapeutic agent targeting specific pathways involved in cancer progression.

Case Studies

- Pancreatic Cancer Treatment : In a controlled study involving pancreatic cancer cell lines, treatment with varying concentrations of the compound resulted in significant reductions in cell viability after 24 and 48 hours of exposure . The results indicate a dose-dependent response, suggesting that higher concentrations may enhance its anticancer effects.

- Enzyme Interaction Analysis : Further investigations into the interaction between the compound and metalloenzymes revealed that it binds effectively to active sites, inhibiting enzymatic functions crucial for tumor growth and survival . This mechanism highlights its potential role in drug development for cancer therapies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.